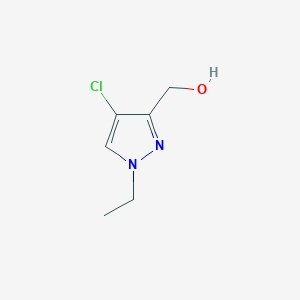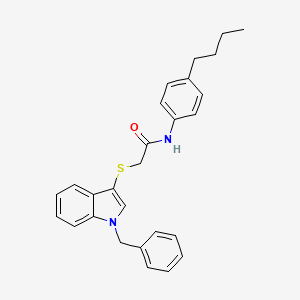
2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide, also known as BISA, is a novel compound that has recently gained attention in the scientific community. It belongs to the class of indole-based compounds and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been shown to modulate the immune system and induce apoptosis in cancer cells. In addition, 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Biochemical and Physiological Effects
2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has also been shown to modulate the immune system and induce apoptosis in cancer cells. In addition, 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be easily purified through column chromatography. However, 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has some limitations as well. It is relatively new, and more research is needed to fully understand its mechanism of action and potential applications. In addition, 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide may have some toxicity and side effects that need to be studied further.
Orientations Futures
There are several future directions for 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide research. One area of interest is its potential as an anticancer drug. More research is needed to fully understand its mechanism of action and efficacy in treating different types of cancer. Another area of interest is its potential as a neuroprotective agent. 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has shown promising results in protecting neurons from oxidative stress and inflammation, and more research is needed to explore its potential in treating neurodegenerative diseases. Finally, 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide may have potential in other areas such as antimicrobial activity and anti-inflammatory properties, and more research is needed to fully explore its potential in these areas.
Conclusion
In conclusion, 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide is a novel compound that has shown promising results in various scientific research applications. It is easy to synthesize and has a high yield, making it a potential candidate for further research. 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has shown potential as an anticancer drug, neuroprotective agent, and antimicrobial agent, and more research is needed to fully explore its potential in these areas.
Méthodes De Synthèse
2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide can be synthesized through a simple one-pot reaction between 1-benzylindole-3-thiol and 4-butylphenylacetyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The yield of 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide is typically high, and the compound can be easily purified through column chromatography.
Applications De Recherche Scientifique
2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has also been studied for its antimicrobial properties and has shown activity against various bacteria and fungi. In addition, 2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide has been studied for its neuroprotective properties and has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-2-3-9-21-14-16-23(17-15-21)28-27(30)20-31-26-19-29(18-22-10-5-4-6-11-22)25-13-8-7-12-24(25)26/h4-8,10-17,19H,2-3,9,18,20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREVMKNATXZPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(4-butylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

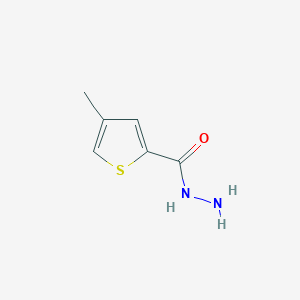
![N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)



![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2845930.png)
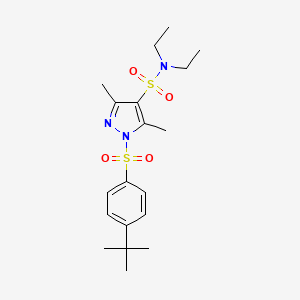
![2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2845933.png)
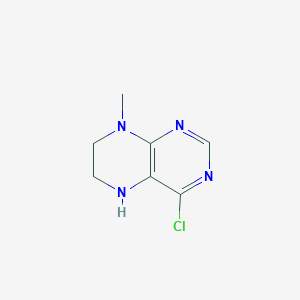
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate](/img/structure/B2845935.png)

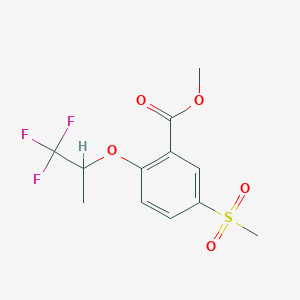
![1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2845943.png)
